![molecular formula C8H11ClN4 B13558060 1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
1-[3-(Azidomethyl)phenyl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Azidomethyl)phenyl]methanaminehydrochloride is a chemical compound with the molecular formula C8H11ClN4. It is known for its azido group, which makes it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various heterocyclic compounds and has applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Azidomethyl)phenyl]methanaminehydrochloride typically involves the reaction of 3-(chloromethyl)benzylamine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Azidomethyl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, DMF or DMSO as solvents, elevated temperatures.
Cycloaddition Reactions: Alkynes or alkenes, copper(I) catalysts.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Major Products
Substitution Reactions: Various azide derivatives.
Cycloaddition Reactions: Triazole compounds.
Reduction Reactions: Amines.
Wissenschaftliche Forschungsanwendungen
1-[3-(Azidomethyl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the study of biological processes involving azides and their derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[3-(Azidomethyl)phenyl]methanaminehydrochloride is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes, forming triazoles. These reactions are often catalyzed by copper(I) ions and are known as “click chemistry.” The resulting triazole compounds can interact with various molecular targets, leading to diverse biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Azidomethyl)phenyl]methanaminehydrochloride can be compared with other azido compounds, such as:
Azidomethyl phenyl sulfide: Similar in structure but contains a sulfur atom instead of an amine group.
1-Azido-3-methylbenzene: Lacks the methanamine group, making it less versatile in certain reactions.
Azidomethyl phenyl ether: Contains an ether linkage, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of the azido group and the methanamine group, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C8H11ClN4 |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
[3-(azidomethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-7-2-1-3-8(4-7)6-11-12-10;/h1-4H,5-6,9H2;1H |
InChI-Schlüssel |
CJMOTDIBZUISBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CN=[N+]=[N-])CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



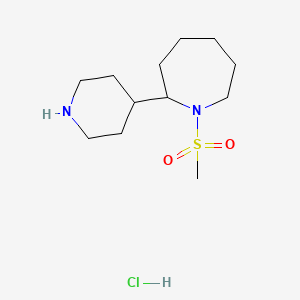

![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)

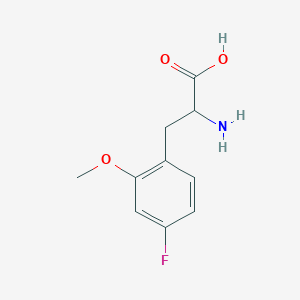

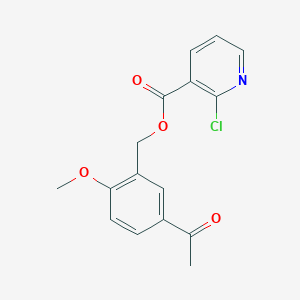
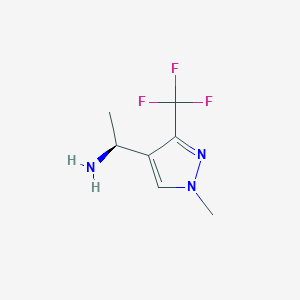
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13558033.png)
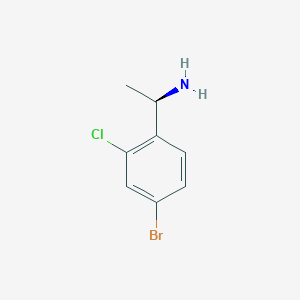

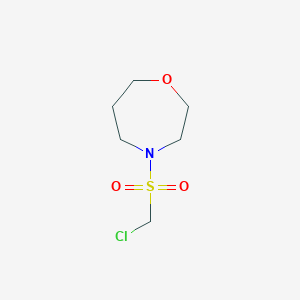
![tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13558047.png)
